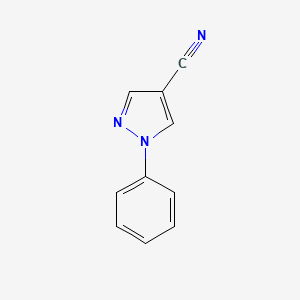

1-phenyl-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUOMWCBAUSGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447994 | |

| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-04-6 | |

| Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Landscape of 1-phenyl-1H-pyrazole-4-carbonitrile

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility make it a focal point for the development of novel therapeutics.[3] This guide provides an in-depth technical overview of 1-phenyl-1H-pyrazole-4-carbonitrile, a representative member of this class. We will explore its core chemical and physical properties, delineate a robust synthetic strategy rooted in established methodologies, predict its spectroscopic signature, and analyze its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific pursuits.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 709-04-6) is an aromatic heterocyclic compound featuring a central pyrazole ring substituted with a phenyl group at the N1 position and a cyano group at the C4 position. This arrangement of functional groups dictates its chemical behavior and potential as a precursor in synthetic chemistry. The key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 709-04-6 | [4] |

| Molecular Formula | C₁₀H₇N₃ | [5] |

| Molecular Weight | 169.18 g/mol | [5] |

| Appearance | Brown to reddish-brown solid | [6] |

| Melting Point | 134.5 °C (recrystallized from water) | [6] |

| Boiling Point | 321.2 ± 15.0 °C (Predicted) | [6] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [6] |

| LogP | 1.744 | [5] |

| pKa | -4.13 ± 0.10 (Predicted) | [6] |

| InChIKey | QXUOMWCBAUSGQT-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Insights

While numerous methods exist for constructing the pyrazole core, a highly effective and widely documented approach for generating the 1-phenyl-4-substituted pyrazole scaffold is through the Vilsmeier-Haack reaction on a phenylhydrazone precursor.[7][8] This methodology provides the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, which can be readily converted to the target nitrile.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from readily available commercial reagents: acetophenone and phenylhydrazine.

References

- 1. This compound | 709-04-6 [chemicalbook.com]

- 2. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijacskros.com [ijacskros.com]

1-phenyl-1H-pyrazole-4-carbonitrile CAS number 709-04-6

An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbonitrile (CAS 709-04-6)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic explanations, spectroscopic characterization, chemical reactivity, and significant applications in drug discovery and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to facilitate its synthesis and utilization in a laboratory setting.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other aromatic systems have established it as a "privileged scaffold".[3] This motif is integral to numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the insecticide Fipronil, highlighting its broad therapeutic and agrochemical relevance.[3][4]

Within this important class of compounds, this compound (CAS: 709-04-6) emerges as a particularly versatile synthetic intermediate. The presence of the phenyl group at the N1 position, combined with the reactive carbonitrile functionality at the C4 position, provides a platform for extensive chemical modification. This allows for the systematic exploration of chemical space, making it an invaluable precursor for generating libraries of novel compounds in drug discovery programs and for developing advanced materials.[5][6] This guide will explore the synthesis, properties, and applications of this pivotal molecule.

Physicochemical and Structural Properties

A clear understanding of a compound's physical properties is essential for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 709-04-6 | [7][8][9] |

| Molecular Formula | C₁₀H₇N₃ | [9] |

| Molecular Weight | 169.18 g/mol | [9] |

| Appearance | Solid (form may vary) | |

| Boiling Point | 321.2 °C at 760 mmHg | [9] |

| Density | 1.137 g/cm³ | [9] |

| Flash Point | 148.1 °C | [9] |

| InChI Key | FWRDIFYXFASWTM-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC=C(C=C1)N2C=C(C=N2)C#N | [7] |

Synthesis and Mechanistic Insights

The construction of the 1,4-disubstituted pyrazole core can be achieved through several strategies. A highly effective and widely documented method involves the Vilsmeier-Haack reaction on an appropriate phenylhydrazone, followed by conversion of the resulting aldehyde to the nitrile.[10][11][12] This approach is favored for its reliability and use of readily available starting materials.

Synthetic Workflow: Vilsmeier-Haack Approach

The synthesis can be logically broken down into three primary stages: formation of the hydrazone precursor, the Vilsmeier-Haack cyclization to form the pyrazole-4-carboxaldehyde, and the final conversion to the target carbonitrile.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 709-04-6 [chemicalbook.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. 709-04-6 | this compound [chemindex.com]

- 10. Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

A Technical Guide to the Biological Activities of 1-Phenyl-1H-Pyrazole-4-Carbonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its capacity to bind to a diverse range of biological targets.[1] Within this class, derivatives of 1-phenyl-1H-pyrazole-4-carbonitrile represent a particularly versatile and potent group of compounds. Their unique structural and electronic properties have enabled the development of agents with significant therapeutic potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives. We will delve into their mechanisms of action as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data and detailed experimental protocols, to offer a comprehensive resource for professionals in drug discovery and development.

The this compound Scaffold: An Overview

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as the foundation for numerous FDA-approved drugs.[2][3] The this compound framework builds upon this core, incorporating key pharmacophoric features:

-

The N-Phenyl Ring: This group can be substituted to modulate lipophilicity, electronic properties, and steric interactions within target binding pockets, significantly influencing potency and selectivity.[4][5]

-

The Pyrazole Core: This ring system is capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for target recognition.[6]

-

The C4-Carbonitrile Group: This electron-withdrawing group influences the electronic distribution of the pyrazole ring and can act as a hydrogen bond acceptor or a reactive handle for further chemical modification. 5-aminopyrazole-4-carbonitriles are particularly versatile building blocks for creating a variety of fused pyrazole systems.[7]

These features combine to create a scaffold that is synthetically accessible and amenable to structural diversification, making it an attractive starting point for drug discovery campaigns.

Synthetic Strategies: Building the Core

The synthesis of this compound derivatives is well-established. A predominant method involves the cyclocondensation reaction between a phenylhydrazine derivative and a 1,3-difunctionalized carbon unit.[8] A key and highly versatile intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, is often synthesized and subsequently modified to generate diverse libraries of compounds.[7] Modern techniques such as microwave and ultrasound-assisted synthesis have been employed to improve reaction times and yields, aligning with the principles of green chemistry.[2]

Caption: General synthetic pathway for this compound derivatives.

Potent Anticancer Activity

Derivatives of this pyrazole scaffold have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[4][5]

Mechanisms of Antitumor Action

The anticancer effects of these compounds are diverse and often target key pathways dysregulated in cancer.[4][5][9]

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.[10] Targets include Cyclin-Dependent Kinases (CDKs), Aurora kinases, Janus kinases (JAKs), and receptor tyrosine kinases like EGFR and VEGFR-2.[4][9][11] By competing with ATP for the kinase binding site, these inhibitors can halt aberrant signaling cascades.

-

DNA Interaction: Some derivatives have been shown to bind directly to DNA, often in the minor groove, which can disrupt DNA replication and transcription, ultimately leading to cell death.[4]

-

Induction of Apoptosis: Many pyrazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[8] This can be a downstream consequence of kinase inhibition or DNA damage.

-

Tubulin Polymerization Inhibition: A subset of these compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13]

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.

Quantitative Efficacy of Key Derivatives

Structure-activity relationship (SAR) studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy.[4] The following table summarizes the activity of representative compounds.

| Compound Class/Name | Target/Mechanism | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Reference |

| Polysubstituted Pyrazole | DNA Minor Groove Binding | HepG2 (Liver) | 2 µM | [4] |

| Pyrazole Carbaldehyde Derivative | PI3 Kinase Inhibition | MCF7 (Breast) | 0.25 µM | [4] |

| Benzofuropyrazole (5b) | Tubulin Polymerization Inhibition | K562 (Leukemia) | 0.021 µM | [13] |

| Benzofuropyrazole (5b) | Tubulin Polymerization Inhibition | A549 (Lung) | 0.69 µM | [13] |

| Imidazole-Pyrazole (10e) | JAK2/3, Aurora A/B Inhibition | K562 (Leukemia) | 6.726 µM | [11] |

Antimicrobial Properties

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with a broad spectrum of activity.[7][14]

Spectrum of Activity and Mechanism

These compounds have demonstrated efficacy against a range of pathogens:

-

Bacteria: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16]

-

Fungi: Potent antifungal effects have been observed against species like Candida albicans and filamentous fungi such as Aspergillus niger and Fusarium solani.[14][17][18]

The proposed mechanism for some derivatives involves the inhibition of essential enzymes like DNA gyrase, which is critical for bacterial DNA replication.[17]

Notable Derivatives and MIC Values

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The data below highlight the effectiveness of specific derivatives.

| Compound Class | Pathogen | Potency (MIC) | Reference |

| Hydrazone of 1-phenyl-4-pyrazolecarbaldehyde | S. aureus, E. coli, Candida | Pronounced effect | [16] |

| Pyrazole Derivative (Compound 3) | Escherichia coli | 0.25 µg/mL | [14] |

| Pyrazole Derivative (Compound 2) | Aspergillus niger | 1 µg/mL | [14] |

| Benzofuran-Pyrazole Hybrid (10) | Fusarium solani | 16 µg/mL | [17][18] |

| Benzofuran-Pyrazole Hybrid (10) | Candida albicans | 14 µg/mL | [17][18] |

Anti-inflammatory Effects

Chronic inflammation is an underlying factor in many diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a proven track record as anti-inflammatory agents.[14] The 1-phenyl-1H-pyrazole scaffold continues this legacy.

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory activity of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[19] Many newer derivatives show selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, over the constitutively expressed COX-1.[19] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Other reported mechanisms include the inhibition of protein denaturation and free radical scavenging.[20]

In Vivo and In Vitro Studies

-

Several 1-phenyl-1H-pyrazole derivatives have demonstrated strong anti-inflammatory activity in rat models of carrageenan-induced edema.[21][22]

-

Derivatives bearing a benzenesulfonamide moiety, a key feature of Celecoxib, have shown high activity and selectivity against COX-2, with IC₅₀ values in the nanomolar range.[19]

-

In vitro studies have confirmed that certain pyrazole derivatives can effectively inhibit protein denaturation and scavenge free radicals, contributing to their anti-inflammatory profile.[20]

Other Therapeutic Applications

The versatility of the scaffold extends to other therapeutic targets. A notable example is the inhibition of xanthine oxidase, an enzyme involved in purine metabolism. A series of 1-phenylpyrazoles was evaluated for this activity, with 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) showing potent enzyme inhibition and a long-lasting hypouricemic effect in animal models, indicating its potential for the treatment of gout.[23]

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies are crucial. The following are representative protocols for assessing the biological activities discussed.

Protocol: In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in which no visible growth is observed. A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.

Conclusion and Future Perspectives

The this compound scaffold is a highly productive platform in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The research synthesized here demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The established synthetic routes and the amenability of the scaffold to structural modification provide a robust foundation for further drug development.

Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and improve their therapeutic index. The exploration of novel derivatives, guided by computational modeling and SAR insights, may uncover agents with improved potency and novel mechanisms of action. As our understanding of disease biology deepens, the versatility of the this compound core will undoubtedly continue to be leveraged in the pursuit of new and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. jchr.org [jchr.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. meddocsonline.org [meddocsonline.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. jetir.org [jetir.org]

- 21. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]

- 22. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Introduction

Substituted pyrazoles are a cornerstone in the fields of medicinal chemistry and materials science due to their wide-ranging biological activities and unique photophysical properties.[1] The precise structural elucidation of these heterocyclic compounds is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Among these, 1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 709-04-6) serves as a key intermediate in the synthesis of various functionalized molecules.[2][3] This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, complete with detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the spectroscopic analysis of such heterocyclic systems.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds.[1] Both ¹H and ¹³C NMR are fundamental for confirming the identity and purity of this compound.

Experimental Protocol: ¹H and ¹³C NMR

References

The Ascendancy of Pyrazole Carbonitriles in Modern Medicinal Chemistry: A Technical Guide to Synthesis, Applications, and Mechanistic Insights

Part 1: Introduction

The Pyrazole Carbonitrile Scaffold: A Privileged Motif in Drug Discovery

Within the vast and ever-expanding landscape of medicinal chemistry, the pyrazole scaffold has consistently emerged as a "privileged structure" – a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. This inherent versatility has made pyrazole and its derivatives a cornerstone of drug discovery efforts for decades.[1][2][3] The fusion of a pyrazole ring with a carbonitrile (cyanopyrazole) moiety further enhances its therapeutic potential, creating a class of compounds with a unique electronic and steric profile that facilitates a wide array of biological activities. Pyrazole carbonitrile derivatives have demonstrated significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with emerging applications in the treatment of neurological disorders.[4][5][6]

The presence of the nitrile group, a potent hydrogen bond acceptor and a metabolically stable isostere for other functional groups, combined with the di-nitrogenous five-membered aromatic ring of pyrazole, provides a rich pharmacophore for molecular interactions with various enzymes and receptors. This unique combination of structural features has led to the development of numerous successful drugs and clinical candidates.[5]

Scope of the Guide

This technical guide provides a comprehensive overview of the current landscape of pyrazole carbonitrile compounds in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs. This guide will delve into:

-

Synthetic Strategies: An exploration of the most efficient and scalable methods for the synthesis of pyrazole carbonitrile derivatives, complete with a detailed experimental protocol.

-

Therapeutic Applications: In-depth discussions on the application of these compounds as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as their potential in treating neurological disorders.

-

Mechanisms of Action: A detailed examination of the molecular mechanisms by which pyrazole carbonitriles exert their therapeutic effects, including the modulation of key signaling pathways.

-

Structure-Activity Relationships (SAR): Insights into the relationship between the chemical structure of pyrazole carbonitrile derivatives and their biological activity.

-

Quantitative Biological Data: A curated summary of in vitro and in vivo data for representative compounds.

-

Experimental Protocols: Step-by-step protocols for key biological assays to facilitate the evaluation of novel pyrazole carbonitrile derivatives.

Part 2: Synthetic Strategies for Pyrazole Carbonitrile Scaffolds

The synthesis of pyrazole carbonitrile derivatives has been an area of intense research, with a focus on developing efficient, high-yield, and environmentally friendly methodologies.

Core Synthesis Methodologies

Two prominent and highly effective strategies for the synthesis of pyrazole carbonitriles are One-Pot Multicomponent Reactions (MCRs) and Microwave-Assisted Organic Synthesis (MAOS).

-

One-Pot Multicomponent Reactions (MCRs): MCRs are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates all or most of the atoms of the starting materials.[5] This approach is particularly well-suited for the synthesis of complex molecules like pyrazole carbonitriles, as it minimizes the need for purification of intermediates, reduces solvent waste, and improves overall efficiency. A common MCR for 5-amino-1H-pyrazole-4-carbonitriles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[4][7]

-

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has revolutionized organic synthesis by offering significant advantages over conventional heating methods.[8] MAOS can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The synthesis of pyrazole carbonitriles via MCRs can often be further accelerated and improved by employing microwave irradiation.[8]

Detailed Experimental Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

This protocol describes a general and efficient one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.

Materials:

-

Substituted aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Ethanol (10 mL)

-

Piperidine (catalytic amount, ~2-3 drops)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Ethyl acetate and hexane (for TLC mobile phase)

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a 50 mL round-bottom flask containing ethanol (10 mL), add the substituted aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (~2-3 drops).

-

Stir the reaction mixture at room temperature for 10-15 minutes. The progress of the Knoevenagel condensation can be monitored by TLC.

-

To the reaction mixture, add phenylhydrazine (1 mmol).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The reaction is typically complete within 2-4 hours.

-

After completion of the reaction, cool the mixture to room temperature. A solid product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1H-pyrazole-4-carbonitrile derivative.

-

Dry the purified product under vacuum and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Workflow Diagram for a Typical Multicomponent Synthesis

Caption: A typical workflow for the one-pot multicomponent synthesis of pyrazole carbonitriles.

Part 3: Anticancer Applications of Pyrazole Carbonitriles

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways, making the components of these pathways attractive targets for therapeutic intervention. Pyrazole carbonitrile derivatives have emerged as potent anticancer agents due to their ability to inhibit key enzymes involved in cancer cell growth and survival.[9][10][11]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

-

Kinase Inhibition: Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. Several pyrazole carbonitrile derivatives have been shown to be potent inhibitors of various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis. Certain pyrazole-indole hybrids have demonstrated significant inhibitory activity against CDK2.[10][12]

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. Pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors.[10]

-

-

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[13]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazole carbonitrile compounds is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, in a series of pyrazole-indole hybrids, the presence of specific substituents on the phenyl ring of the pyrazole moiety was found to be crucial for potent anticancer activity.[12] Similarly, for pyrazole chalcones, the presence of electron-withdrawing groups on the phenyl rings was shown to enhance cytotoxicity against cancer cell lines.[13]

Quantitative Data Summary: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |

| Pyrazole-Benzothiazole Hybrid | HT29 (Colon) | 3.17 | Axitinib | >10 | [14] |

| Pyrazole-Benzothiazole Hybrid | PC3 (Prostate) | 4.52 | Axitinib | >10 | [14] |

| Pyrazole-Benzothiazole Hybrid | A549 (Lung) | 6.77 | Axitinib | >10 | [14] |

| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [14] |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [10][14] |

| Polysubstituted Pyrazole | HOP-92 (Lung) | 1.61 | Sorafenib | 1.90 | [14] |

| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 | [12] |

| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver) | 7.9 | Doxorubicin | 24.7 | [12] |

Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][15][16]

Materials:

-

Human cancer cell line (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

Test pyrazole carbonitrile compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Multi-well plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for another 48-72 hours at 37 °C.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

After 4 hours, carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Diagram: Pyrazole Carbonitriles as Kinase Inhibitors

Caption: Pyrazole carbonitriles can inhibit cancer cell proliferation and survival by targeting key kinases in the PI3K/AKT and cell cycle pathways.

Part 4: Antimicrobial Potential of Pyrazole Carbonitriles

The emergence of multidrug-resistant (MDR) microbial strains poses a significant threat to global public health. Consequently, there is an urgent need for the development of novel antimicrobial agents with new mechanisms of action. Pyrazole carbonitrile derivatives have demonstrated promising broad-spectrum activity against a range of pathogenic bacteria and fungi.[4][17][18][19]

Broad-Spectrum Activity: Antibacterial and Antifungal Applications

Numerous studies have reported the synthesis and evaluation of pyrazole carbonitrile derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][8][20] For example, certain azopyrazole carbonitrile derivatives have shown a wider range of antimicrobial activities than other related compounds, with activity against both bacterial and fungal pathogens.[4] Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, have also exhibited significant antibacterial activity.[19]

Mechanism of Action: Disruption of Microbial Growth

The precise mechanisms of action for the antimicrobial effects of many pyrazole carbonitrile compounds are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential microbial processes, such as DNA replication, protein synthesis, or cell wall formation. The planar, electron-rich nature of the pyrazole ring, coupled with the hydrogen bonding capabilities of the carbonitrile and other substituents, likely facilitates interactions with microbial enzymes or other key biomolecules.

Quantitative Data Summary: Minimum Inhibitory Concentrations (MIC)

| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |

| Pyrazole Derivative (3) | Escherichia coli (Gram -) | 0.25 | Ciprofloxacin | - | [17] |

| Pyrazole Derivative (4) | Streptococcus epidermidis (Gram +) | 0.25 | Ciprofloxacin | - | [17] |

| Pyrazole Derivative (2) | Aspergillus niger (Fungus) | 1 | Clotrimazole | - | [17] |

| Pyrano[2,3-c]pyrazole (5c) | Escherichia coli | 6.25 | - | - | [19] |

| Pyrano[2,3-c]pyrazole (5c) | Klebsiella pneumoniae | 6.25 | - | - | [19] |

| 2,3-dihydro-1H-pyrazole-4-carbonitrile | Various bacteria and fungi | 4 - 2048 | - | - | [18] |

Detailed Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion and Broth Microdilution)

1. Agar Well Diffusion Method (Qualitative)

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.

Materials:

-

Nutrient agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal) and negative control (solvent)

Procedure:

-

Prepare the agar plates and allow them to solidify.

-

Spread the standardized microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

-

Using a sterile cork borer, create wells in the agar plates.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.

-

Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method (Quantitative - for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.

Materials:

-

96-well microtiter plates

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Standardized microbial inoculum

-

Test compounds (serially diluted)

-

Positive and negative controls

Procedure:

-

Perform two-fold serial dilutions of the test compounds in the broth in the wells of a 96-well plate.

-

Add a standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow Diagram for Antimicrobial Screening

Caption: A streamlined workflow for the screening and evaluation of the antimicrobial activity of pyrazole carbonitrile compounds.

Part 5: Anti-inflammatory Properties of Pyrazole Carbonitriles

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and many of these drugs target the cyclooxygenase (COX) enzymes.[21][22]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

-

Cyclooxygenase-2 (COX-2) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with non-selective COX inhibitors. Several pyrazole derivatives, most notably celecoxib, are potent and selective COX-2 inhibitors.[17][21] The pyrazole carbonitrile scaffold has also been explored for the development of novel COX-2 inhibitors.[21]

Structure-Activity Relationship (SAR) Insights

The selectivity of pyrazole derivatives for COX-2 over COX-1 is often attributed to the presence of a bulky substituent at a specific position on the pyrazole ring, which can fit into the larger active site of the COX-2 enzyme. The carbonitrile group can also contribute to the binding affinity and selectivity through specific interactions within the enzyme's active site.

Quantitative Data Summary: In Vitro Anti-inflammatory Activity

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [21] |

| 3,5-diarylpyrazole | COX-2 | 0.01 | - | [21] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 | - | [21] |

| Pyrazolo-pyrimidine | COX-2 | 0.015 | - | [21] |

Detailed Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for screening COX-2 inhibitors. The assay is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.[20]

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Test pyrazole carbonitrile compounds

-

Positive control (e.g., celecoxib)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare the reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the respective wells. Include a positive control (celecoxib) and a vehicle control.

-

Add the COX-2 enzyme to all wells except the no-enzyme control.

-

Incubate the plate for a short period at room temperature to allow the inhibitors to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram: COX-2 Inhibition by Pyrazole Carbonitriles

Caption: Selective inhibition of the COX-2 enzyme by pyrazole carbonitrile derivatives blocks the production of pro-inflammatory prostaglandins.

Part 6: Antiviral and Neurological Disorder Applications

Emerging Antiviral Activity

The development of new antiviral agents is a critical area of research, particularly in light of emerging viral threats. The pyrazole scaffold has been incorporated into several antiviral drugs, and recent studies have begun to explore the antiviral potential of pyrazole carbonitrile derivatives.[23] For instance, certain pyranopyrazole derivatives have shown inhibitory activity against human coronavirus 229E. The mechanism of antiviral action for these compounds is an active area of investigation, with potential targets including viral enzymes and the viral replication machinery.

Potential in Neurological Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need. The pyrazole scaffold has been investigated for the treatment of neurological disorders due to its ability to target various proteins implicated in these diseases.[6][14] For example, pyrazoline derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[6] A novel pyrazole derivative, CNB-001, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by suppressing neuroinflammation and apoptosis. While the research on pyrazole carbonitriles specifically for neurological disorders is still in its early stages, the promising results from related pyrazole compounds suggest that this is a fertile area for future investigation.

Future Directions

The exploration of pyrazole carbonitriles as antiviral and neuroprotective agents is a rapidly evolving field. Future research will likely focus on:

-

Screening of diverse pyrazole carbonitrile libraries against a broad range of viruses.

-

Elucidation of the specific viral targets and mechanisms of action.

-

Design and synthesis of pyrazole carbonitriles with improved blood-brain barrier permeability for the treatment of neurological disorders.

-

In vivo studies to evaluate the efficacy and safety of lead compounds in animal models of viral infections and neurodegenerative diseases.

Part 7: Conclusion and Future Perspectives

The pyrazole carbonitrile scaffold has firmly established itself as a versatile and highly valuable framework in medicinal chemistry. The wealth of research highlighted in this guide underscores the remarkable therapeutic potential of this class of compounds across a diverse range of diseases. The development of efficient and sustainable synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, has enabled the rapid generation of large and diverse libraries of pyrazole carbonitrile derivatives for biological screening.

The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their emerging potential in antiviral and neurological applications, ensures that the pyrazole carbonitrile scaffold will remain a focal point of drug discovery research for the foreseeable future. Future efforts will undoubtedly focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the elucidation of novel mechanisms of action and the identification of new biological targets for pyrazole carbonitriles will open up new avenues for therapeutic intervention. The continued exploration of this privileged scaffold holds immense promise for the development of the next generation of innovative medicines to address some of the world's most pressing healthcare challenges.

Part 8: References

-

Al-Warhi, T., et al. (2022). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules, 27(15), 4882. --INVALID-LINK--

-

Bhat, M. A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 1-13. --INVALID-LINK--

-

El-Sayed, W. A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Applied Pharmaceutical Science, 7(12), 063-070. --INVALID-LINK--

-

Arora, G., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. --INVALID-LINK--

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from --INVALID-LINK--

-

Ardiansah, B. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-51. --INVALID-LINK--

-

Ghamari, N., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1215501. --INVALID-LINK--

-

El-Yassmine, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. --INVALID-LINK--

-

Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10. --INVALID-LINK--

-

Kumar, V., & Singh, S. (2014). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. --INVALID-LINK--

-

Abdel-Aziz, M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyrazole Chemistry: 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- in Focus. Retrieved from --INVALID-LINK--

-

Xia, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5408. --INVALID-LINK--

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19), 6614. --INVALID-LINK--

-

Kumar, A., & Narasimhan, B. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 4619–4637. --INVALID-LINK--

-

Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30253-30268. --INVALID-LINK--

-

Singh, P., & Kaur, M. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. ChemistrySelect, 9(16), e202304529. --INVALID-LINK--

-

Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 11(3), 74. --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. Retrieved from --INVALID-LINK--

-

J.O.C.P.R. (2021). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry, 13(2), 1-8. --INVALID-LINK--

-

Liu, L. Q., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(12), 2269. --INVALID-LINK--

-

Marco-Contelles, J., et al. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 14(16), 4239-4242. --INVALID-LINK--

-

Mor, S., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini reviews in medicinal chemistry, 22(1), 115-163. --INVALID-LINK--

-

International Journal of Pharmaceutical Sciences. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 13(6), 1-13. --INVALID-LINK--

-

Abdel-Wahab, B. F., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. ACS Omega, 9(6), 6959-6976. --INVALID-LINK--

-

Abdel-Aziz, M., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Zeitschrift für Naturforschung C, 64(1-2), 27-34. --INVALID-LINK--

-

Al-Omair, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. --INVALID-LINK--

-

Kumar, A., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264. 7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Bioorganic & medicinal chemistry, 28(24), 115814. --INVALID-LINK--

-

Sharma, V., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Advanced Scientific Research, 11(03), 01-15. --INVALID-LINK--

-

El-Adl, K., et al. (2014). CNB-001, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice. Chemico-biological interactions, 220, 149-157. --INVALID-LINK--

-

Singh, A., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. --INVALID-LINK--

-

Bansal, R., & Singh, P. (2023). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Pharmaceuticals, 16(2), 241. --INVALID-LINK--

References

- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]

- 15. jocpr.com [jocpr.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. jpsbr.org [jpsbr.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Profile of Substituted Pyrazole Compounds

Abstract: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas.[3][4] This guide provides an in-depth technical exploration of the pharmacological profiles of key classes of substituted pyrazole compounds. We will dissect the mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to characterize these molecules, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on three prominent classes: Cyclooxygenase-2 (COX-2) inhibitors, Janus kinase (JAK) inhibitors, and Cannabinoid Receptor (CB1) antagonists.

The Pyrazole Scaffold: A Cornerstone of Modern Drug Design

The pyrazole nucleus is a versatile building block in drug discovery for several key reasons.[5][6] Its two nitrogen atoms provide a combination of hydrogen bond donor (N-1) and acceptor (N-2) capabilities, facilitating strong and specific interactions with biological targets.[7] The aromatic nature of the ring contributes to molecular stability, while its distinct electronic distribution allows for finely-tuned substitutions at multiple positions (typically C-3, C-4, and C-5, and N-1) to optimize potency, selectivity, and pharmacokinetic properties.[8] This inherent tunability has led to the successful development of drugs like the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the myelofibrosis treatment Ruxolitinib.[2][3]

Major Pharmacological Classes & Mechanisms of Action

The strategic substitution of the pyrazole core has yielded compounds with highly specific pharmacological activities. Below, we explore three major classes.

Selective Cyclooxygenase-2 (COX-2) Inhibitors

Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy, designed to alleviate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

Mechanism of Action: These agents, exemplified by Celecoxib , work by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[10][11] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[11] However, COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, whereas COX-2 is induced at sites of inflammation.[12] Celecoxib's diaryl-substituted pyrazole structure, featuring a characteristic benzenesulfonamide moiety, fits into a larger, more flexible active site pocket of the COX-2 enzyme, a feature not present in COX-1.[9][12] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, leading to analgesic and anti-inflammatory effects.[10][13]

Signaling Pathway: Prostaglandin Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

1-phenyl-1H-pyrazole-4-carbonitrile molecular weight and formula

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, detail crucial spectroscopic characterization techniques, and discuss its significant applications, particularly in the realm of drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a "privileged scaffold" in drug discovery, meaning its structure is frequently found in potent, biologically active compounds.[1][2] Pyrazole-containing molecules are present in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2] The scaffold's value stems from its unique electronic properties, its ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability.

The this compound variant is of particular interest. The phenyl group at the N1 position modulates the molecule's lipophilicity and potential for π-π stacking interactions, while the nitrile group at the C4 position is a versatile chemical handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other heterocycles, making it an invaluable synthon for building molecular complexity.[3][4]

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. This compound is a well-characterized molecule with the following key identifiers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇N₃ | [5][6][7] |

| Molecular Weight | 169.18 g/mol | [6][8] |

| IUPAC Name | This compound | [5] |

| CAS Number | 709-04-6 | [5][6] |

| Monoisotopic Mass | 169.064 Da | [9] |

Synthesis Methodologies: A Chemist's Perspective

The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A prevalent and efficient approach involves the condensation of a phenylhydrazine with a suitable three-carbon electrophile.

One-Pot Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step.[2] A common MCR approach for pyrazole-4-carbonitriles involves the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine.[10] While the direct synthesis of the title compound via this method is less common, the synthesis of its 5-amino precursor is well-established and provides a pathway.

Synthesis from (Ethoxymethylene)malononitrile

A robust and widely cited method involves the reaction of phenylhydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a nucleophilic attack of the hydrazine, followed by cyclization and elimination of ethanol to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The amino group can then be removed via diazotization followed by reduction (deamination) to afford the target compound. The use of solvents like trifluoroethanol (TFE) has been shown to improve yields and regioselectivity in similar syntheses.[4]

The diagram below outlines a representative workflow for this highly effective synthesis.

Caption: Synthetic workflow from phenylhydrazine to the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. This compound exhibits distinct spectroscopic signatures that are essential for its identification and purity assessment.

| Technique | Expected Signature | Rationale |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.5 ppm). Two singlets for the pyrazole ring protons. | The phenyl group protons will appear as multiplets. The two protons on the pyrazole ring (at C3 and C5) are in distinct chemical environments. |

| ¹³C NMR | Signal for the nitrile carbon (δ ~115 ppm). Signals for aromatic and pyrazole carbons (δ 110-150 ppm). | The nitrile carbon is characteristically deshielded. The number of signals should correspond to the 10 unique carbon atoms in the structure. |

| FT-IR | Strong, sharp absorption band at ~2220-2230 cm⁻¹. | This band is highly characteristic of the C≡N (nitrile) stretching vibration.[3] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 169. | Corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₇N₃. |

Applications in Drug Discovery and Research

The true value of this compound lies in its role as a versatile intermediate for creating novel molecules with therapeutic potential.

Scaffold for Bioactive Molecules

The pyrazole core is a key component in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3] The 1-phenyl-pyrazole motif, specifically, is found in numerous biologically active compounds.[1] This scaffold serves as an excellent starting point for library synthesis, where the C4-nitrile and other positions on the rings can be functionalized to explore structure-activity relationships (SAR).

A Versatile Chemical Intermediate

The nitrile group is a cornerstone of its utility. Its conversion to other functional groups allows for the synthesis of a diverse range of derivatives, positioning it as a central hub in synthetic chemistry.

Caption: Role as a key intermediate for diverse functional groups.

These transformations enable chemists to access molecules with different physicochemical properties and biological targets, making it a powerful tool in the iterative process of drug design and optimization.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined properties, accessible synthetic routes, and, most importantly, its chemical versatility make it a high-value scaffold for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its chemistry, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation molecules.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. scbt.com [scbt.com]

- 7. CAS NO. 709-04-6 | this compound | C10H7N3 [localpharmaguide.com]

- 8. This compound , 95% , 709-04-6 - CookeChem [cookechem.com]

- 9. PubChemLite - this compound (C10H7N3) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its synthetic tractability, have led to its incorporation into a remarkable number of clinically successful drugs.[3][4] More than 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from cancer and inflammation to infectious diseases and cardiovascular disorders.[3] This guide provides a comprehensive technical overview of the pyrazole core, beginning with its fundamental chemical properties and core synthetic methodologies. It then delves into the scaffold's critical role in major therapeutic areas, with a focus on kinase inhibition in oncology, cyclooxygenase (COX) inhibition in inflammatory diseases, and emerging applications in antimicrobial development. Through detailed case studies of blockbuster drugs, structure-activity relationship (SAR) analyses, and practical experimental protocols, this document serves as a robust resource for scientists aiming to leverage the full potential of pyrazole-based scaffolds in their drug discovery programs.

Part 1: The Pyrazole Core: Physicochemical Properties and Synthetic Strategies

Introduction to the Pyrazole Scaffold: A Privileged Structure

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets. The pyrazole ring is a quintessential example of such a scaffold.[2] Its prevalence in FDA-approved drugs, including top-selling agents like Celecoxib (Celebrex®), Apixaban (Eliquis®), and Crizotinib (Xalkori®), underscores its therapeutic and commercial significance.[5][6] The unique electronic and structural features of the pyrazole ring allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a versatile building block for drug design.[3]

Physicochemical and Structural Features

The pyrazole ring is a five-membered aromatic heterocycle.[3] Its key features include:

-

Hydrogen Bonding: The N-1 "pyrrole-like" nitrogen atom can serve as a hydrogen bond donor, while the N-2 "pyridine-like" nitrogen atom acts as a hydrogen bond acceptor.[3][4] This dual functionality is crucial for anchoring the molecule within protein binding sites.

-

Aromaticity and Stability: The ring system is aromatic and chemically stable, providing a solid foundation for further functionalization.

-

Tautomerism: In unsymmetrically substituted pyrazoles, annular tautomerism can occur, which can influence receptor binding and pharmacokinetic properties. Alkylation reactions can consequently yield a mixture of N-1 and N-2 substituted isomers, a critical consideration in synthetic design.[3]

-

Dipole Moment: The presence of two nitrogen atoms imparts a significant dipole moment, influencing solubility and interactions with biological targets.

Foundational Synthetic Methodologies

The ease of preparation is a key reason for the pyrazole scaffold's widespread use.[1] The two most fundamental strategies involve building the ring through condensation or cycloaddition reactions.

-

1.3.1. Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines This is the most common and classical approach, often referred to as the Knorr pyrazole synthesis.[7][8] The reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. The choice of substituents on both reactants allows for the creation of a diverse library of pyrazole derivatives.

-

1.3.2. 1,3-Dipolar Cycloaddition This method involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile, such as an alkyne.[7] This approach offers an alternative route that can provide access to substitution patterns not easily achieved through condensation methods. Recent advances include silver-mediated cycloadditions for synthesizing specific derivatives like 3-trifluoromethyl pyrazoles.[7]

Core Pyrazole Synthesis Pathways

Caption: Foundational synthetic routes to the pyrazole scaffold.

Part 2: Pyrazole Scaffolds as Kinase Inhibitors in Oncology

The Pyrazole Ring as an ATP-Mimetic Hinge-Binder

Protein kinases are a major class of drug targets in oncology.[9] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's catalytic domain. The "hinge region" of this pocket forms critical hydrogen bonds with the adenine ring of ATP. The pyrazole scaffold has proven to be an exceptional "hinge-binder" motif.[2][10] Its ability to form one or two hydrogen bonds via its N-1 and N-2 atoms mimics the interaction of the adenine core, providing a strong anchor for the inhibitor. Of the 74 small molecule kinase inhibitors approved by the US FDA, 8 contain a pyrazole ring, highlighting its importance in this area.[9]

Case Study: Crizotinib (Xalkori®) - An ALK/MET Inhibitor

Crizotinib is a disubstituted pyrazole derivative approved for the treatment of non-small cell lung cancer (NSCLC).[5]

-

Mechanism of Action: Crizotinib functions as an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-Met. The pyrazole core is not the primary hinge-binder in this specific case; instead, an aminopyridine moiety serves that role. However, the pyrazole itself is critical for the overall conformation and potency of the drug, participating in the complex network of interactions within the active site.[5]

-

Structure-Activity Relationship (SAR): SAR studies revealed that the pyrazole ring provides a rigid and synthetically accessible core to correctly orient the other pharmacophoric elements. Modifications on the pyrazole ring and its substituents were crucial for optimizing potency and selectivity.[2]

Case Study: Asciminib (Scemblix®) - A Novel BCR-ABL Inhibitor

Asciminib represents a paradigm shift in kinase inhibition, targeting an allosteric site on the BCR-ABL kinase, a key driver in chronic myeloid leukemia (CML).[5][11]

-